Cas no 73912-21-7 (12H-Dibenzo[d,g][1,3,2]dioxaphosphocin,4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-)

12H-Dibenzo[d,g][1,3,2]dioxaphosphocin,4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl- structure
73912-21-7 structure
Product Name:12H-Dibenzo[d,g][1,3,2]dioxaphosphocin,4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-
CAS-nummer:73912-21-7
MF:C27H35O3P
MW:438.538769006729
CID:570323
PubChem ID:166434
Update Time:2025-04-19

12H-Dibenzo[d,g][1,3,2]dioxaphosphocin,4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin,4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-
    • 1,9-dicyclohexyl-11-hydroxy-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocine
    • 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin
    • 12H-Dibenzo(d,g)(1,3,2)dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-
    • 4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-ol
    • 4,8-Dicyclohexyl-6-hydroxy-2,10-dimethyl-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin
    • 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-
    • EINECS 277-633-6
    • DTXSID0072778
    • NS00020704
    • 73912-21-7
    • SCHEMBL4448458
    • Inchi: 1S/C27H35O3P/c1-18-13-22-17-23-14-19(2)16-25(21-11-7-4-8-12-21)27(23)30-31(28)29-26(22)24(15-18)20-9-5-3-6-10-20/h13-16,20-21,28H,3-12,17H2,1-2H3
    • InChI-sleutel: PFUFEQATNPTGNA-UHFFFAOYSA-N
    • LACHT: P1(O)OC2C(=CC(C)=CC=2C2CCCCC2)CC2C=C(C)C=C(C=2O1)C1CCCCC1

Berekende eigenschappen

  • Exacte massa: 438.23238197g/mol
  • Monoisotopische massa: 438.23238197g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 2
  • Complexiteit: 525
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 9
  • Topologisch pooloppervlak: 38.7Ų

Experimentele eigenschappen

  • Kookpunt: 570.4°C at 760 mmHg
  • Vlampunt: 298.8°C
  • PSA: 52.28000
  • LogboekP: 7.98000
Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD